![molecular formula C6H11ClO B2980645 [1-(Chloromethyl)cyclobutyl]methanol CAS No. 55754-70-6](/img/structure/B2980645.png)
[1-(Chloromethyl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclobutyl]methanol is an organic compound with the molecular formula C6H11ClO. It is a cyclobutane derivative with a chloromethyl group and a hydroxymethyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclobutyl]methanol typically involves the chloromethylation of cyclobutanemethanol. One common method is the reaction of cyclobutanemethanol with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Chloromethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of [1-(Chloromethyl)cyclobutyl]carboxylic acid.
Reduction: Formation of [1-(Methyl)cyclobutyl]methanol.
Substitution: Formation of [1-(Hydroxymethyl)cyclobutyl]methanol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(Chloromethyl)cyclobutyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclobutyl]methanol involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanemethanol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
[1-(Bromomethyl)cyclobutyl]methanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
[1-(Hydroxymethyl)cyclobutyl]methanol: Lacks the chloromethyl group, making it less versatile in synthetic applications.
Uniqueness
[1-(Chloromethyl)cyclobutyl]methanol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGCLLHUUJCSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
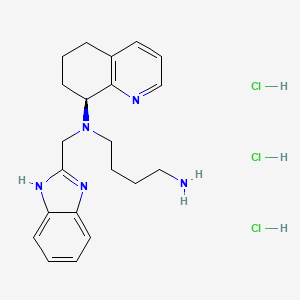
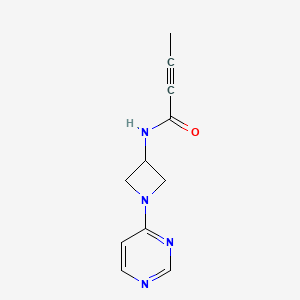
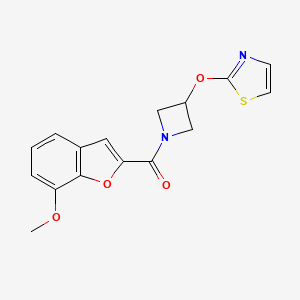
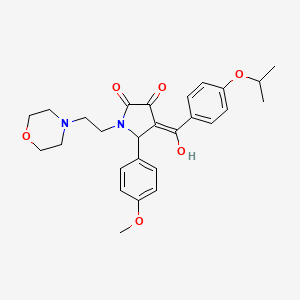

![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)
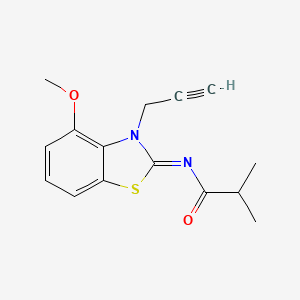
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2980571.png)
![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)

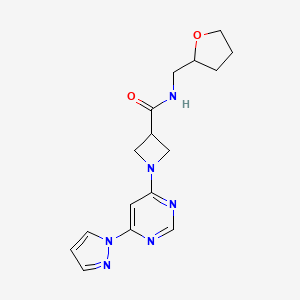
![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)

![ethyl 6-[2-(4-ethoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B2980585.png)
